2-Methylpropylaluminum(2+);dichloride

カタログ番号:

B8387283

分子量:

155.00 g/mol

InChIキー:

NMVXHZSPDTXJSJ-UHFFFAOYSA-L

注意:

研究専用です。人間または獣医用ではありません。

説明

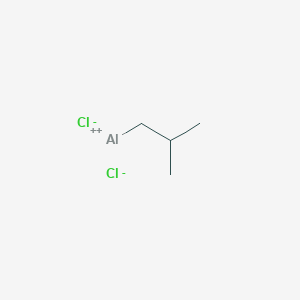

2-Methylpropylaluminum(2+);dichloride is an organoaluminum compound characterized by a methylpropyl ligand and a dichloride group. Organoaluminum compounds are widely used as catalysts in polymerization, alkylation, and other industrial processes due to their Lewis acidity and reactivity .

特性

分子式 |

C4H9AlCl2 |

|---|---|

分子量 |

155.00 g/mol |

IUPAC名 |

2-methylpropylaluminum(2+);dichloride |

InChI |

InChI=1S/C4H9.Al.2ClH/c1-4(2)3;;;/h4H,1H2,2-3H3;;2*1H/q;+2;;/p-2 |

InChIキー |

NMVXHZSPDTXJSJ-UHFFFAOYSA-L |

正規SMILES |

CC(C)C[Al+2].[Cl-].[Cl-] |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Metal Center : Aluminum-based dichlorides (e.g., this compound) exhibit stronger Lewis acidity compared to rare-earth (Er, La) or transition metal (Zr) analogs, making them more reactive in alkylation reactions .

- Applications : Aluminum dichlorides are preferred in Ziegler-Natta polymerization, while zirconium and rare-earth analogs dominate in stereospecific polymer synthesis .

Reactivity and Stability

- Hydrolysis Sensitivity : Aluminum dichlorides react violently with water, unlike zirconium trichlorides, which exhibit moderated hydrolysis due to stronger metal-chloride bonds .

- Thermal Stability : Rare-earth dichlorides (e.g., Er, La) decompose at higher temperatures (>300°C) compared to aluminum analogs (<200°C) .

- Compatibility : Aluminum dichlorides are incompatible with oxidizing agents (e.g., perchlorates, nitric acid), similar to dimethylamine’s incompatibility with halogens and acids .

Toxicity and Handling

- Toxicity: Nickel dichloride (NiCl₂) and other transition metal dichlorides are classified as carcinogenic (e.g., Nickel chloride: CAS 7718-54-9 ), whereas aluminum dichlorides primarily pose acute toxicity risks (e.g., respiratory irritation) .

- Storage : Aluminum dichlorides require inert atmospheres (e.g., argon) to prevent oxidation, akin to dimethylamine’s storage protocols to avoid reactive hazards .

Research Findings and Limitations

- Synthetic Challenges : Suzuki coupling reactions for dichloride derivatives (e.g., compounds 9a–d) yield ≤60% efficiency, suggesting similar limitations for this compound synthesis .

- Analytical Gaps: Toxicological data for many organoaluminum dichlorides remain sparse, as noted for (2S)-2,5-Diaminopentanamide dihydrochloride .

- Industrial Relevance : Aluminum dichlorides are critical in producing polyolefins, but zirconium analogs dominate in high-precision catalytic systems due to superior stereochemical control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。